ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
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Description
Ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains abenzylic position and an imidazole ring , which are known to interact with various biological targets .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution and free radical reactions at the benzylic position . The imidazole ring may also engage in various interactions due to its heterocyclic nature .
Biochemical Pathways
Imidazoles are key components in functional molecules used in diverse applications, suggesting that they may influence multiple biochemical pathways .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, certain reactions at the benzylic position can be influenced by the presence of different halogens . Additionally, the synthesis of imidazoles can be performed under solvent-free conditions, suggesting that the compound might be stable in a variety of environments .
Properties
CAS No. |
877644-26-3 |
---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
ethyl 4-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate |
InChI |
InChI=1S/C25H23N5O4/c1-4-34-23(32)18-10-12-19(13-11-18)30-16(2)14-28-20-21(26-24(28)30)27(3)25(33)29(22(20)31)15-17-8-6-5-7-9-17/h5-14H,4,15H2,1-3H3 |
InChI Key |
MPPOQGQRHSVHRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
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